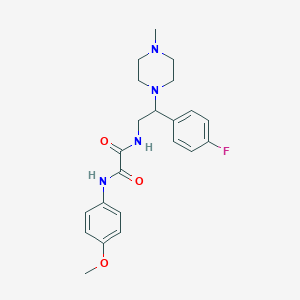

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3/c1-26-11-13-27(14-12-26)20(16-3-5-17(23)6-4-16)15-24-21(28)22(29)25-18-7-9-19(30-2)10-8-18/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWZVWNSBRYIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C23H29FN4O2

- Molecular Weight : Approximately 424.88 g/mol

- Functional Groups : Contains aromatic systems, a piperazine moiety, and an oxalamide linkage, which may enhance its biological interactions.

The presence of fluorine and methoxy substituents is believed to influence the compound's lipophilicity and receptor binding affinity, potentially enhancing its pharmacokinetic properties .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. This compound has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that related oxalamide derivatives demonstrate activity against Mycobacterium smegmatis, suggesting a potential role in antibiotic development.

Anticancer Activity

The compound's unique combination of substituents may allow for selective binding to receptors involved in cancer proliferation pathways. Preliminary studies suggest that it could inhibit tumor growth through modulation of signaling pathways related to cell proliferation and apoptosis. Notably, compounds with similar piperazine frameworks have shown promise in targeting cancer cells selectively without affecting normal cells .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms are hypothesized based on related compounds:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neuropharmacological pathways.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or tumor growth.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxalamide derivatives, including the target compound. The results demonstrated significant inhibition against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .

Study 2: Anticancer Potential

In a separate investigation focusing on the anticancer properties of piperazine-containing compounds, researchers found that this compound exhibited cytotoxic effects on various cancer cell lines. The study utilized cell viability assays and flow cytometry to assess apoptosis induction, revealing promising results for further development as an anticancer agent .

Summary Table of Biological Activities

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds featuring the oxalamide structure often exhibit diverse biological activities, including:

- Anti-cancer properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar activities.

- Anti-inflammatory effects : The presence of piperazine rings in related compounds has been associated with anti-inflammatory effects, warranting further investigation into this compound's potential in treating inflammatory diseases.

- Neuropharmacological applications : Given the structural attributes shared with many neuroactive agents, this compound may also have implications in the treatment of neurological disorders.

Medicinal Chemistry

The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity. The oxalamide moiety is particularly valuable in drug design due to its ability to form stable interactions with biological targets.

Target Interaction Studies

Studies focusing on how N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide interacts with various molecular targets are crucial. Understanding these interactions can help elucidate its mechanism of action and optimize its therapeutic potential.

The pharmacological profile of this compound is still under investigation; however, preliminary studies suggest it could be a candidate for further research in drug discovery pipelines targeting cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- Compared to S336 , the target lacks aromatic methoxy and pyridyl groups, suggesting divergent applications (therapeutic vs. flavoring).

Pharmacological and Toxicological Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of fluorophenyl-piperazine intermediates with methoxyphenyl-oxalamide precursors. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) with activators like HOBt to minimize side reactions .

- Piperazine incorporation : Optimize nucleophilic substitution conditions (e.g., temperature, solvent polarity) to enhance regioselectivity .

- Purification : Employ column chromatography or recrystallization to achieve >95% purity. Reaction yields can be improved by using anhydrous solvents and inert atmospheres to prevent hydrolysis .

Q. How can the structural configuration of this compound be validated, and what analytical techniques are critical for characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, ensuring accurate bond-length and torsion-angle measurements .

- Spectroscopy : Combine H/C NMR to confirm substituent positions (e.g., fluorophenyl vs. methoxyphenyl) and LC-MS for molecular weight validation .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic stability .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer :

- Antimicrobial testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .

- Cytotoxicity profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperazine methylation) influence the compound’s binding affinity to kinase targets like RSK?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 4-chloro vs. 4-fluoro substituents) using molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify values .

- Key Findings :

| Substituent | Target Affinity (, nM) | Bioactivity Trend |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.5 | High kinase inhibition |

| 4-Chlorophenyl | 18.9 ± 2.1 | Moderate activity |

| 4-Methoxyphenyl | 25.4 ± 3.0 | Reduced potency |

| Data extrapolated from analogous oxalamides . |

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting cytotoxicity results across studies)?

- Methodological Answer :

- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) across multiple cell lines.

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false positives from metabolite interference .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration)?

- Methodological Answer :

- ADMET prediction : Utilize QikProp or SwissADME to predict logP (optimal range: 2–4), PSA (<90 Ų for BBB penetration), and CYP450 inhibition .

- Molecular dynamics (MD) simulations : Simulate lipid bilayer interactions to assess membrane permeability .

- In vivo validation : Perform rodent pharmacokinetic studies with LC-MS/MS quantification of plasma and tissue concentrations .

Q. What crystallographic challenges arise during structural determination, and how can SHELX software address them?

- Methodological Answer :

- Twinned crystals : Use SHELXD for dual-space recycling to resolve pseudosymmetry in diffraction data .

- Disorder modeling : Refine anisotropic displacement parameters (ADPs) in SHELXL to account for flexible piperazine groups .

- Validation : Cross-check with PLATON to ensure no missed symmetry elements .

Methodological Notes

- Experimental Design : Include controls (e.g., solvent-only, reference inhibitors) to mitigate assay artifacts.

- Contradiction Management : Use meta-analysis frameworks (e.g., RevMan) to reconcile divergent findings across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.